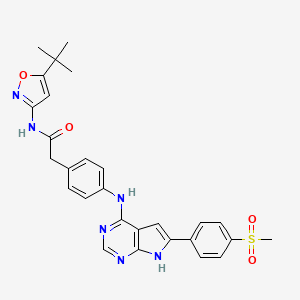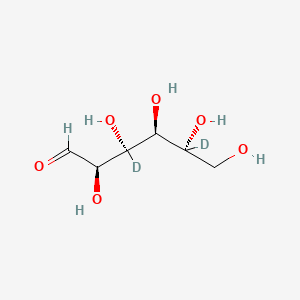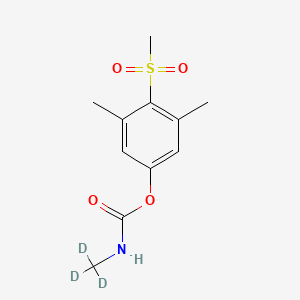
Methiocarb sulfone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methiocarb sulfone-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methiocarb, a carbamate pesticide known for its insecticidal, acaricidal, and molluscicidal properties. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and environmental fate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methiocarb sulfone-d3 involves the introduction of deuterium atoms into the methiocarb molecule. This can be achieved through a series of chemical reactions, including sulfoxidation and carbamoylation. The general synthetic route involves the following steps:
Sulfoxidation: Methiocarb is oxidized to methiocarb sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The sulfoxide is then reacted with deuterated methyl isocyanate to introduce the deuterium atoms, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methiocarb sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can produce methiocarb sulfone.
Reduction: Reduction reactions can revert this compound back to methiocarb or its sulfoxide form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethyl acetate, xylene.
Major Products Formed
Methiocarb sulfone: Formed through oxidation.
Methiocarb sulfoxide: Formed through partial reduction.
Various derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Methiocarb sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of methiocarb in organisms.
Environmental Fate Studies: Helps in studying the environmental degradation and distribution of methiocarb.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Helps in understanding the toxicological effects of methiocarb and its metabolites.
Wirkmechanismus
Methiocarb sulfone-d3, like its parent compound methiocarb, acts as an acetylcholinesterase inhibitor. It forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately neurotoxicity. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiocarb: The parent compound, used as a pesticide.
Methiocarb sulfoxide: A metabolite of methiocarb with similar properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Uniqueness
Methiocarb sulfone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature sets it apart from other similar compounds that do not have isotope labeling.
Eigenschaften
Molekularformel |
C11H15NO4S |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3 |
InChI-Schlüssel |
RJBJMKAMQIOAML-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



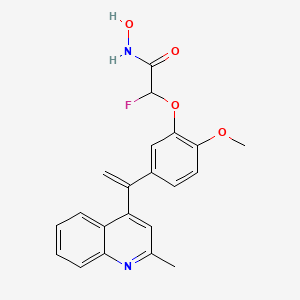
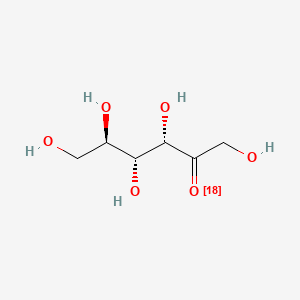
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
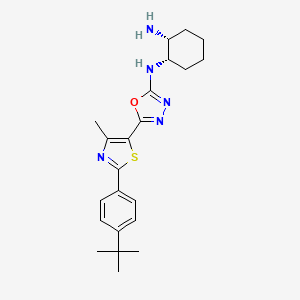
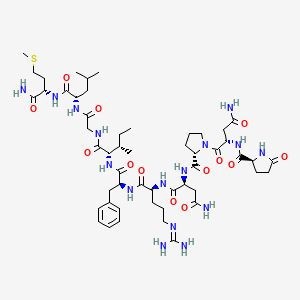
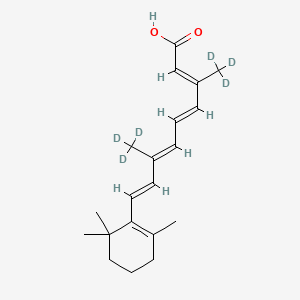
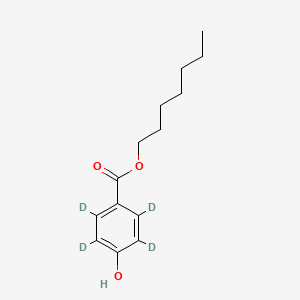


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
